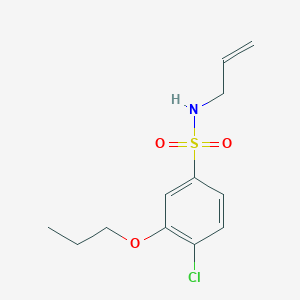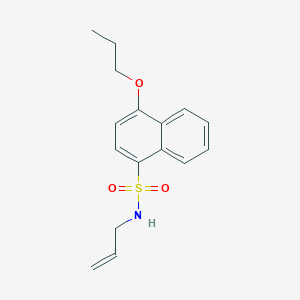
N-allyl-4-propoxy-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-propoxy-1-naphthalenesulfonamide, also known as APS, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-allyl-4-propoxy-1-naphthalenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Further research is needed to fully elucidate the mechanism of action of N-allyl-4-propoxy-1-naphthalenesulfonamide.
Biochemical and Physiological Effects:
N-allyl-4-propoxy-1-naphthalenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and nitric oxide. This compound has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-allyl-4-propoxy-1-naphthalenesulfonamide has been shown to have anti-microbial activity against various bacterial strains. Further studies are needed to investigate the potential biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-4-propoxy-1-naphthalenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been used in various in vitro and in vivo studies. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of N-allyl-4-propoxy-1-naphthalenesulfonamide is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-4-propoxy-1-naphthalenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more effective drugs. In addition, future studies could investigate the potential of N-allyl-4-propoxy-1-naphthalenesulfonamide for use in combination with other drugs to enhance their therapeutic effects. Overall, N-allyl-4-propoxy-1-naphthalenesulfonamide is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-allyl-4-propoxy-1-naphthalenesulfonamide is a multistep process that involves the reaction of 4-propoxy-1-naphthalenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound. This method has been reported in the literature and has been used to synthesize N-allyl-4-propoxy-1-naphthalenesulfonamide for various scientific studies.
Aplicaciones Científicas De Investigación
N-allyl-4-propoxy-1-naphthalenesulfonamide has been investigated for its potential pharmacological properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been tested in vitro and in vivo for its effects on various biological systems, including cancer cells, bacteria, and animal models of inflammation. The results of these studies suggest that N-allyl-4-propoxy-1-naphthalenesulfonamide may have therapeutic potential for the treatment of various diseases.
Propiedades
Nombre del producto |
N-allyl-4-propoxy-1-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C16H19NO3S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-prop-2-enyl-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-11-17-21(18,19)16-10-9-15(20-12-4-2)13-7-5-6-8-14(13)16/h3,5-10,17H,1,4,11-12H2,2H3 |
Clave InChI |
QTNIJMBKQSBWKQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC=C |
SMILES canónico |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
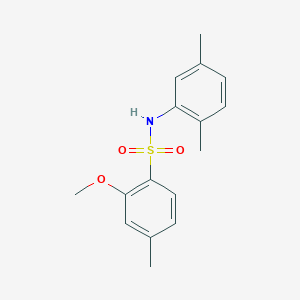
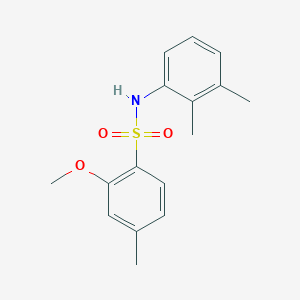
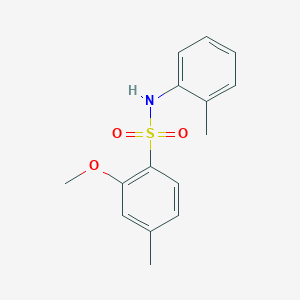
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)
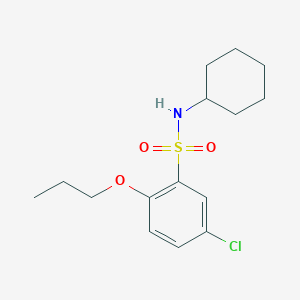
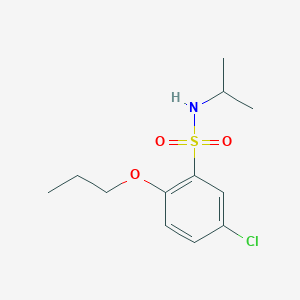
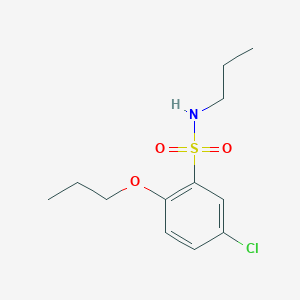
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
